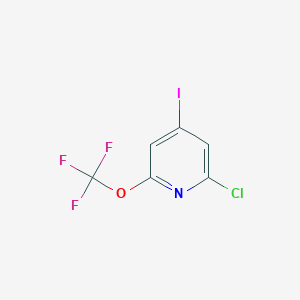

2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-iodo-6-(trifluoromethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3INO/c7-4-1-3(11)2-5(12-4)13-6(8,9)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBLAONUGHUCGKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1OC(F)(F)F)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine" synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical research, with its derivatives exhibiting a wide array of biological activities. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy (-OCF3) group, can significantly enhance the pharmacological profile of these molecules. The trifluoromethoxy group is known to improve metabolic stability, membrane permeability, and binding affinity to target proteins. This compound is a highly functionalized pyridine derivative that serves as a versatile building block for the synthesis of more complex molecules in drug discovery and materials science. The presence of three distinct functional groups—a chloro group, an iodo group, and a trifluoromethoxy group—at specific positions on the pyridine ring allows for selective and sequential chemical transformations, making it a valuable intermediate for the construction of novel chemical entities.

This technical guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for this compound, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is grounded in established principles of organic chemistry and supported by relevant literature.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in a multi-step sequence starting from a readily available precursor. The proposed pathway involves the initial synthesis of a key intermediate, 2-chloro-6-(trifluoromethyl)pyridine, followed by conversion to a hydroxypyridine derivative, which is then subjected to trifluoromethoxylation and subsequent iodination.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine

The initial step involves the conversion of the methyl group of 2-chloro-6-methylpyridine to a trifluoromethyl group. This transformation is typically achieved through a two-step process: radical chlorination to form the trichloromethyl intermediate, followed by a halogen exchange (Halex) reaction.

Protocol 1: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine

-

Radical Chlorination:

-

To a solution of 2-chloro-6-methylpyridine in a suitable solvent such as carbon tetrachloride, add a radical initiator (e.g., benzoyl peroxide).

-

Heat the mixture to reflux and bubble chlorine gas through the solution while irradiating with a UV lamp.

-

Monitor the reaction by Gas Chromatography (GC) until the starting material is consumed and the desired 2-chloro-6-(trichloromethyl)pyridine is the major product.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude trichloromethyl intermediate.

-

-

Fluorination:

-

The crude 2-chloro-6-(trichloromethyl)pyridine is then subjected to fluorination. A common method involves heating with a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or anhydrous hydrogen fluoride (HF) at elevated temperatures in a pressure reactor.[1]

-

The reaction mixture is heated to the appropriate temperature and maintained for several hours.

-

After cooling, the reaction mixture is carefully quenched with water and neutralized.

-

The product, 2-chloro-6-(trifluoromethyl)pyridine, is extracted with an organic solvent, and the organic layer is dried and concentrated.

-

Purification is achieved by distillation under reduced pressure.

-

Causality and Expertise: The radical chlorination of the methyl group is a well-established method for the synthesis of trichloromethylarenes. The use of a radical initiator and UV light is crucial for the selective chlorination of the methyl group over the pyridine ring. The subsequent fluorination with a Halex reagent is a standard procedure for converting trichloromethyl groups to trifluoromethyl groups. The choice of fluorinating agent and reaction conditions is critical to achieve high yields and minimize side reactions.

Step 2: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine

The chloro group at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution. In this step, 2-chloro-6-(trifluoromethyl)pyridine is hydrolyzed to 2-hydroxy-6-(trifluoromethyl)pyridine.

Protocol 2: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine

-

2-Chloro-6-(trifluoromethyl)pyridine is heated with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a sealed vessel at elevated temperatures (typically above 140 °C).[2]

-

The reaction is carried out under autogenous pressure to ensure the temperature can be maintained above the boiling point of the aqueous solution.

-

After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

The solid 2-hydroxy-6-(trifluoromethyl)pyridine is collected by filtration, washed with water, and dried.

Causality and Expertise: The electron-withdrawing trifluoromethyl group at the 6-position activates the pyridine ring for nucleophilic aromatic substitution, facilitating the displacement of the chloro group by a hydroxide ion.[3] The use of high temperatures and a sealed reactor is necessary to overcome the activation energy for this substitution on the relatively electron-rich pyridine ring. The product exists predominantly in its pyridone tautomeric form.[4]

Step 3: Synthesis of this compound

This final stage involves a sequence of transformations starting from 2-hydroxy-6-(trifluoromethyl)pyridine to introduce the trifluoromethoxy, chloro, and iodo groups at the desired positions. A plausible, albeit challenging, route would involve direct trifluoromethoxylation of the pyridine ring, followed by selective halogenations. However, a more controlled and literature-supported approach would be to first introduce the functionalities and then perform the trifluoromethoxylation. Given the available literature, a more practical approach is proposed below, starting from a different precursor that leads to the key 2-chloro-6-(trifluoromethoxy)pyridine intermediate.

Revised and More Feasible Pathway to the Target Molecule:

A more strategic synthesis would begin with a precursor that allows for the sequential and controlled introduction of the required functional groups. A plausible route is outlined below:

Alternative Step 1: Synthesis of 2-Chloro-6-(trifluoromethoxy)pyridine

The direct trifluoromethoxylation of pyridines has been reported and can be a powerful tool.[5] Starting with 2,6-dichloropyridine, a selective nucleophilic substitution with a trifluoromethoxide source could potentially yield 2-chloro-6-(trifluoromethoxy)pyridine.

Alternative Step 2: Electrophilic Iodination

The subsequent step is the selective iodination of 2-chloro-6-(trifluoromethoxy)pyridine at the 4-position.

Protocol 3: Electrophilic Iodination of 2-Chloro-6-(trifluoromethoxy)pyridine

-

To a solution of 2-chloro-6-(trifluoromethoxy)pyridine in a suitable solvent (e.g., concentrated sulfuric acid or a mixture of acetic acid and nitric acid), add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).[6][7]

-

The reaction mixture is stirred at a controlled temperature (ranging from room temperature to slightly elevated temperatures) until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction is then carefully quenched by pouring it onto ice and neutralized with a base.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to afford this compound.

Causality and Expertise: Both the chloro and trifluoromethoxy groups are electron-withdrawing and will deactivate the pyridine ring towards electrophilic substitution. They are also ortho, para-directing. In the case of 2-chloro-6-(trifluoromethoxy)pyridine, the positions ortho and para to the trifluoromethoxy group are C3, C5, and C4 (para to the chloro group). The C4 position is the most sterically accessible and electronically favored position for electrophilic attack. The choice of a potent iodinating agent and acidic conditions is necessary to achieve iodination on the deactivated pyridine ring.[8]

Data Summary

| Step | Starting Material | Key Reagents | Solvent | Conditions | Product |

| 1a | 2-Chloro-6-methylpyridine | Cl₂, Benzoyl peroxide, UV light | CCl₄ | Reflux | 2-Chloro-6-(trichloromethyl)pyridine |

| 1b | 2-Chloro-6-(trichloromethyl)pyridine | SbF₃, SbCl₅ (cat.) or HF | - | High Temp., Pressure | 2-Chloro-6-(trifluoromethyl)pyridine |

| 2 | 2-Chloro-6-(trifluoromethyl)pyridine | NaOH or KOH (aq.) | Water | >140 °C, Sealed vessel | 2-Hydroxy-6-(trifluoromethyl)pyridine |

| 3 (Alternative) | 2-Chloro-6-(trifluoromethoxy)pyridine | NIS or ICl | H₂SO₄ or AcOH/HNO₃ | RT to elevated temp. | This compound |

Visualization of the Key Transformation

Sources

- 1. Page loading... [guidechem.com]

- 2. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 6. Electrophilic iodination: a gateway to high iodine compounds and energetic materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

A Note on Chemical Nomenclature: This guide focuses on 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine (CAS Number: 205444-22-0) . Initial searches for "2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine" did not yield a corresponding chemical entity in available databases. It is presumed that the intended compound of interest for this technical guide is the widely referenced trifluoromethyl analogue, which is a critical building block in contemporary medicinal chemistry.

Introduction and Strategic Importance

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a halogenated and trifluoromethyl-substituted pyridine derivative that has emerged as a strategically important intermediate in the synthesis of complex organic molecules, particularly in the realm of drug discovery and agrochemicals. The unique arrangement of its functional groups—a nucleophilic substitution-susceptible chloro group, an iodo group amenable to cross-coupling reactions, and an electron-withdrawing trifluoromethyl group—renders it a versatile scaffold for molecular elaboration.

The incorporation of the trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These attributes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] As such, trifluoromethylpyridines, including the title compound, are highly valued for their potential to accelerate the development of novel therapeutics for a range of diseases.[1][3][4]

Physicochemical and Structural Properties

The structural and physical properties of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine are summarized below. These data are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 205444-22-0 | [5][6][7] |

| Molecular Formula | C6H2ClF3IN | [6][7] |

| Molecular Weight | 307.44 g/mol | [7] |

| IUPAC Name | 2-chloro-4-iodo-6-(trifluoromethyl)pyridine | [8] |

| SMILES | FC(F)(F)C1=CC(I)=CC(Cl)=N1 | [9] |

| InChI Key | JHKQSKCFLAXPKK-UHFFFAOYSA-N | [9] |

Synthesis and Mechanistic Considerations

The synthesis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a multi-step process that requires precise control of reaction conditions. A common laboratory-scale synthesis is detailed below, which leverages directed ortho-metalation.[5]

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine.

Detailed Step-by-Step Synthesis Protocol

This protocol describes the synthesis starting from 2-chloro-3-iodo-6-(trifluoromethyl)pyridine.[5]

Materials:

-

2-chloro-3-iodo-6-(trifluoromethyl)pyridine (10.0 mmol)

-

Tetrahydrofuran (THF), anhydrous (35 mL)

-

Lithium diisopropylamide (LDA), 2 M solution in THF (5.5 mL)

-

1 M Hydrochloric acid (HCl) solution (15 mL)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Petroleum ether for chromatography

Procedure:

-

Reaction Setup: Under a nitrogen atmosphere, dissolve 2-chloro-3-iodo-6-(trifluoromethyl)pyridine (3.07 g, 10.0 mmol) in anhydrous THF (35 mL) in a flame-dried, three-necked flask.

-

Expert Insight: An inert atmosphere is critical to prevent quenching of the highly basic LDA reagent by atmospheric moisture and oxygen.

-

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the LDA solution (5.5 mL, 11.0 mmol) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

-

Causality: LDA is a strong, non-nucleophilic base used here to deprotonate the pyridine ring. The low temperature is essential to control the reaction, prevent side reactions, and ensure the kinetic stability of the lithiated intermediate.

-

-

Quenching: While maintaining the temperature at -78 °C, quench the reaction by the slow addition of 1 M aqueous HCl (15 mL). Continue stirring for 30 minutes.

-

Causality: The acid quench protonates the lithiated intermediate and neutralizes the excess LDA. A slow addition at low temperature is necessary to manage the exothermic nature of the neutralization.

-

-

Workup: Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes. Remove the THF under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (2 x 100 mL). Combine the organic layers, wash sequentially with water and brine, and then dry over anhydrous sodium sulfate.

-

Expert Insight: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying agent.

-

-

Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the resulting residue by column chromatography using petroleum ether as the eluent to yield 2-chloro-4-iodo-6-(trifluoromethyl)pyridine as a white solid (yield: ~81%).[5]

Applications in Drug Discovery

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a versatile building block primarily due to its two distinct reactive sites: the 2-chloro and 4-iodo positions. This allows for sequential and site-selective reactions, making it invaluable for constructing complex molecular architectures.

Role as a Key Intermediate

This compound serves as a key starting material in the synthesis of inhibitors for various biological targets, including:

-

OGA (O-GlcNAc hydrolase) Inhibitors: Patents show its use in the development of OGA inhibitors, which are being investigated for the treatment of tauopathies such as Alzheimer's disease and other neurodegenerative disorders.[10][11]

-

CBL-B Inhibitors: It is also used in the synthesis of amides that act as inhibitors of Casitas B-lineage lymphoma proto-oncogene-B (CBL-B), an E3 ubiquitin ligase that is a key negative regulator of T-cell activation and a target in immuno-oncology.[12]

Logical Flow in Medicinal Chemistry

Caption: Sequential functionalization of the pyridine scaffold in drug synthesis.

The iodine at the 4-position is typically functionalized first via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). The chlorine at the 2-position, being less reactive in such couplings but susceptible to nucleophilic aromatic substitution, can be replaced in a subsequent step. This controlled, stepwise elaboration is a powerful tool for building molecular diversity.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a high-value chemical intermediate whose utility is firmly established in modern pharmaceutical and agrochemical research. Its unique combination of reactive sites and the presence of the beneficial trifluoromethyl group make it a powerful scaffold for the synthesis of novel, complex molecules. The synthetic protocols for its preparation are well-defined, allowing for its reliable use in multi-step synthetic campaigns aimed at discovering next-generation therapeutic agents.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethylpyridine Derivatives in Pharmaceutical Innovations. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 133–142. Available at: [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

-

Işık, M., Sben, F., & Campillo, N. E. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2530. Available at: [Link]

-

Chemsrc. (n.d.). CAS#:205444-22-0 | 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 133-142. Available at: [Link]

- Google Patents. (n.d.). WO2022169998A1 - Amides as cbl-b inhibitors.

- Google Patents. (n.d.). WO2021094312A1 - Pyrrolidine and bicycloheteroaryl containing oga inhibitor compounds.

- Google Patents. (n.d.). CA3102903A1 - Oga inhibitor compounds.

- Google Patents. (n.d.). WO 2019/243530 A1.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-CHLORO-4-IODO-6-(TRIFLUOROMETHYL)PYRIDINE | 205444-22-0 [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | 205444-22-0 | FC87888 [biosynth.com]

- 8. CAS#:205444-22-0 | 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | Chemsrc [chemsrc.com]

- 9. 205444-22-0 | 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 10. WO2021094312A1 - Pyrrolidine and bicycloheteroaryl containing oga inhibitor compounds - Google Patents [patents.google.com]

- 11. CA3102903A1 - Oga inhibitor compounds - Google Patents [patents.google.com]

- 12. WO2022169998A1 - Amides as cbl-b inhibitors - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Senior Application Scientist Note: This technical guide is centered on 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine . It is presumed that the query regarding "2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine" contained a typographical error, as the former is a well-documented and commercially available compound, while the latter is not readily found in scientific literature or chemical databases. The trifluoromethyl group is a critical pharmacophore, and this guide provides an in-depth analysis of its pyridine-based derivative.

Executive Summary

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the strategically placed chloro and iodo substituents, make it a versatile building block for the synthesis of complex molecular architectures. The distinct reactivity of the chloro and iodo groups allows for selective, sequential functionalization, primarily through cross-coupling reactions. This guide details the fundamental physicochemical properties, a validated synthetic protocol, key applications, and essential safety and handling information for this important synthetic intermediate.

Physicochemical and Structural Properties

The structural and chemical properties of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine make it a valuable reagent in organic synthesis. The presence of three different functional groups on the pyridine ring allows for a high degree of synthetic versatility.

| Property | Value | Source |

| Molecular Weight | 307.44 g/mol | [1][2][3][4][5] |

| Molecular Formula | C6H2ClF3IN | [1][2][3][4][5] |

| CAS Number | 205444-22-0 | [1][2][3][4][6] |

| Melting Point | 94-95 °C | [2][6][7] |

| Boiling Point | 230.5 °C at 760 mmHg | [2][7] |

| Appearance | White solid | [6] |

| SMILES | FC(F)(F)C1=CC(I)=CC(Cl)=N1 | [4] |

| InChI Key | JHKQSKCFLAXPKK-UHFFFAOYSA-N | [7][8] |

Synthesis Protocol: Directed Ortho-Metalation Approach

The synthesis of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine can be efficiently achieved through a directed ortho-metalation strategy. This approach leverages the directing ability of the chloro and trifluoromethyl groups to facilitate regioselective iodination.

Experimental Workflow

A common and effective method for the synthesis of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine involves the deprotonation of a precursor followed by quenching with an iodine source.[6]

Starting Material: 2-Chloro-6-(trifluoromethyl)pyridine Key Reagent: Lithium diisopropylamide (LDA) Iodine Source: Iodine (I2)

Step-by-Step Protocol:

-

Reaction Setup: A solution of 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: A solution of lithium diisopropylamide (LDA) (typically 1.1 to 1.2 eq) in a suitable solvent is added dropwise to the reaction mixture while maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 1-2 hours to ensure complete deprotonation at the 4-position.

-

Iodination: A solution of iodine (I2) (1.1 eq) in anhydrous THF is added slowly to the reaction mixture. The reaction is stirred for an additional 1-2 hours at -78 °C.

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to consume excess iodine.

-

Workup and Extraction: The reaction mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield 2-chloro-4-iodo-6-(trifluoromethyl)pyridine as a white solid.[6]

Synthesis Workflow Diagram

Caption: Directed ortho-metalation and iodination workflow.

Applications in Drug Discovery and Agrochemicals

Halogenated pyridines are indispensable building blocks in modern synthetic chemistry. The title compound is particularly valuable due to the differential reactivity of its halogen substituents.

-

Cross-Coupling Reactions: The iodo group at the 4-position is significantly more reactive than the chloro group at the 2-position in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the selective introduction of a wide range of substituents at the 4-position while leaving the 2-chloro position intact for subsequent transformations. This sequential functionalization is a cornerstone of modern drug discovery, enabling the efficient construction of complex molecules.[9]

-

Scaffold for Biologically Active Molecules: The trifluoromethyl-pyridine motif is present in numerous agrochemicals and pharmaceuticals. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[10][11][12] Consequently, 2-chloro-4-iodo-6-(trifluoromethyl)pyridine serves as a key intermediate in the synthesis of novel bioactive compounds.[10][12]

Safety and Handling

2-Chloro-4-iodo-6-(trifluoromethyl)pyridine is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

| Hazard Statement | GHS Code | Precautionary Measures |

| Harmful if swallowed | H302 | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[7][13] |

| Causes skin irritation | H315 | Wear protective gloves. Wash skin thoroughly after handling.[7][13] |

| Causes serious eye irritation | H319 | Wear eye protection/face protection.[7][13] |

| May cause respiratory irritation | H335 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[7][13] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[14]

Storage:

-

Keep in a dark place, under an inert atmosphere, and refrigerated at 2-8°C.[4]

Disposal:

-

Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[15]

References

-

Chemsrc. (2025). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine. Retrieved from [Link]

- Google. (n.d.). Chemical Label for 2-chloro-4-iodo-6-(trifluoromethyl)pyridine.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-4-iodopyridine in Modern Drug Discovery. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-chloro-4-iodo-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Applications of 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine in Pharma. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine.

-

NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. Retrieved from [Link]

Sources

- 1. 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | 205444-22-0 | FC87888 [biosynth.com]

- 2. CAS#:205444-22-0 | 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | Chemsrc [chemsrc.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 205444-22-0|2-Chloro-4-iodo-6-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 5. CAS 505084-55-9 | 2-chloro-4-iodo-5-(trifluoromethyl)pyridine - Synblock [synblock.com]

- 6. 2-CHLORO-4-IODO-6-(TRIFLUOROMETHYL)PYRIDINE | 205444-22-0 [chemicalbook.com]

- 7. 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | 205444-22-0 [sigmaaldrich.com]

- 8. PubChemLite - 2-chloro-4-iodo-6-(trifluoromethyl)pyridine (C6H2ClF3IN) [pubchemlite.lcsb.uni.lu]

- 9. nbinno.com [nbinno.com]

- 10. chemimpex.com [chemimpex.com]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemical-label.com [chemical-label.com]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

"2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine" NMR data

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Introduction

This compound is a halogenated and trifluoromethoxylated pyridine derivative. Such highly substituted heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and potential as versatile building blocks in organic synthesis. The precise structural characterization of these molecules is paramount for their application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

This guide provides a comprehensive, in-depth analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. As a senior application scientist, the focus extends beyond simple data reporting to explaining the underlying principles and experimental considerations. We will delve into the causal relationships between the molecular structure and the spectral output, offering field-proven insights for researchers, scientists, and drug development professionals. The aim is to equip the reader with the expertise to predict, interpret, and validate the structure of this and similar complex heterocyclic systems.

Theoretical Principles of NMR Spectroscopy

The interpretation of an NMR spectrum relies on understanding a few key parameters: chemical shift (δ), spin-spin coupling (J-coupling), and integration.[1][2] For this compound, the presence of three strong electron-withdrawing substituents on the pyridine ring dramatically influences the electronic environment of the remaining nuclei.

-

Chemical Shift (δ) : This indicates the electronic environment of a nucleus. Electron-withdrawing groups (like -Cl, -I, and -OCF₃) deshield nearby nuclei, causing their resonance signals to appear at a higher frequency (further downfield) in the NMR spectrum.[2] The pyridine nitrogen atom also has a significant deshielding effect, particularly on the α-carbons and protons.

-

Spin-Spin Coupling (J-coupling) : This phenomenon arises from the interaction of nuclear spins through the bonding electrons, causing signals to split into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of bonds separating the coupled nuclei and their spatial relationship.

-

Integration : The area under an NMR signal is proportional to the number of nuclei generating that signal.[1] This is particularly useful in ¹H NMR for determining the relative ratio of different types of protons in the molecule.

The combined effects of the chloro, iodo, and trifluoromethoxy substituents, each with distinct electronic properties, create a unique and predictable NMR fingerprint for the two remaining protons and four sp² carbons of the pyridine core.[3][4][5][6]

Experimental Protocol for NMR Data Acquisition

A robust and reproducible experimental protocol is the foundation of accurate structural elucidation. The following methodology represents a self-validating system for acquiring high-quality NMR data for the title compound.

Sample Preparation

-

Solvent Selection : Chloroform-d (CDCl₃) is a common and appropriate first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, though it is crucial to note that solvent choice can significantly impact chemical shifts, particularly for heterocyclic systems like pyridine.[7][8][9]

-

Concentration : Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0.00 ppm.[2] For ¹⁹F NMR, an external standard like CFCl₃ is often used, or the spectrometer can be referenced internally.

-

Filtration : To ensure spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz or 500 MHz NMR spectrometer.

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) | Proton-decoupled |

| Acquisition Time | 2-4 seconds | 1-2 seconds | 1-2 seconds |

| Relaxation Delay (d1) | 1-5 seconds | 2 seconds | 2-5 seconds |

| Number of Scans (ns) | 8-16 | 1024-4096 | 16-64 |

| Spectral Width | 0-12 ppm | 0-200 ppm | +50 to -100 ppm |

| Temperature | 298 K | 298 K | 298 K |

Causality Behind Choices :

-

A longer relaxation delay in ¹³C NMR ensures quantitative data, especially for quaternary carbons which have longer relaxation times.

-

A higher number of scans for ¹³C NMR is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.

-

Proton decoupling is standard for ¹³C and ¹⁹F NMR to simplify the spectra by collapsing multiplets into singlets, making chemical shift assignment easier.

Experimental Workflow Diagram

Caption: Experimental workflow from sample preparation to processed NMR spectra.

Analysis and Interpretation of NMR Spectra

The following sections detail the predicted NMR data for this compound based on established substituent effects.

¹H NMR Spectrum Analysis

The molecule has two aromatic protons at positions 3 and 5. Due to the asymmetric substitution, they are chemically non-equivalent and are expected to couple with each other.

-

H-5 : This proton is flanked by the iodo group at C-4 and the trifluoromethoxy group at C-6. The iodine atom is the least electronegative of the substituents, while the OCF₃ group is strongly electron-withdrawing. This proton is expected to be the most downfield of the two.

-

H-3 : This proton is adjacent to the chloro group at C-2 and the iodo group at C-4. It will be deshielded, but likely less so than H-5.

The two protons will appear as doublets due to mutual coupling (⁴JHH), with a small coupling constant typical for a 4-bond coupling in aromatic systems (meta-coupling).

Predicted ¹H NMR Data (in CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-3 | ~7.5 - 7.8 | Doublet (d) | 1H | ⁴JHH ≈ 1.5 - 2.5 Hz |

| H-5 | ~7.8 - 8.1 | Doublet (d) | 1H | ⁴JHH ≈ 1.5 - 2.5 Hz |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the pyridine ring.

-

C-2, C-4, C-6 : These carbons are directly attached to the electron-withdrawing substituents and the nitrogen atom. They will be the most downfield signals. C-2 (bearing Cl) and C-6 (bearing OCF₃) are in alpha positions to the nitrogen, further increasing their downfield shift. C-4 is attached to the less electronegative iodine.

-

C-3, C-5 : These are the protonated carbons and will appear further upfield.

-

C(OCF₃) : The carbon of the trifluoromethoxy group will appear as a distinct quartet due to the large one-bond coupling to the three fluorine atoms (¹JC-F).[10]

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Expected Multiplicity (¹⁹F Coupled) | Key Feature |

| C-2 | ~152 - 156 | Singlet | Attached to Cl, α to N |

| C-3 | ~125 - 130 | Singlet | Protonated carbon |

| C-4 | ~95 - 105 | Singlet | Attached to I (heavy atom effect) |

| C-5 | ~120 - 125 | Quartet (small ⁴JC-F) | Protonated carbon |

| C-6 | ~158 - 162 | Quartet (small ²JC-F) | Attached to OCF₃, α to N |

| -OCF₃ | ~118 - 122 | Quartet (large ¹JC-F ≈ 255 Hz) | Characteristic OCF₃ signal[10] |

¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum provides a simple and unambiguous confirmation of the trifluoromethoxy group. Since all three fluorine atoms are chemically equivalent, they will give rise to a single signal.

Predicted ¹⁹F NMR Data (vs. CFCl₃)

| Group | Predicted δ (ppm) | Multiplicity |

| -OCF₃ | ~ -56 to -60 | Singlet |

The chemical shift is characteristic for an aromatic trifluoromethoxy group.[11] Long-range couplings to the aromatic protons might be observed, potentially broadening the singlet or resolving it into a narrow triplet (coupling to H-5).[10]

Structural Elucidation and Verification

The definitive structural confirmation of this compound is achieved by synthesizing the information from all three NMR experiments.

-

¹H NMR : Confirms the presence of two protons on the pyridine ring in a 1:1 ratio and establishes their meta-relationship through the observed small J-coupling.

-

¹⁹F NMR : Unambiguously identifies the -OCF₃ group via its characteristic chemical shift.

-

¹³C NMR : Confirms the presence of six distinct aromatic carbons. The key signal is the quartet around 120 ppm with a very large coupling constant (~255 Hz), which is a definitive signature of the CF₃ carbon in the trifluoromethoxy group.[10] The other chemical shifts are consistent with the substitution pattern on the pyridine ring.

Logical Relationship Diagram

Caption: Logical flow showing how data from three NMR techniques validates the structure.

Conclusion

The comprehensive NMR analysis of this compound provides a clear and definitive spectroscopic fingerprint. The ¹H NMR spectrum reveals the two remaining aromatic protons, while the ¹⁹F NMR confirms the trifluoromethoxy substituent. The ¹³C NMR spectrum corroborates these findings with six distinct carbon signals, including the highly characteristic quartet of the CF₃ group. By understanding the fundamental principles of substituent effects and applying a robust experimental protocol, researchers can confidently use this multi-nuclear NMR approach to verify the structure and assess the purity of this and other complex heterocyclic molecules, a critical step in the pipeline of drug discovery and materials science.

References

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NMR chemical shift prediction of pyridines [stenutz.eu]

- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

Navigating the Uncharted Territory of Halogenated Pyridines: A Technical Guide to the Crystal Structure of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Affiliation: Advanced Molecular Structures Initiative

Abstract: The strategic incorporation of halogen atoms and trifluoromethyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical research. The pyridine derivative, 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, represents a molecule of significant interest due to its potential as a versatile building block in the synthesis of novel bioactive compounds. A comprehensive understanding of its three-dimensional structure is paramount for rational drug design and the prediction of its physicochemical properties. This technical guide addresses the current state of knowledge regarding the crystal structure of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine. Notably, as of the date of this publication, the experimental crystal structure of this compound has not been reported in publicly accessible databases. Therefore, this guide provides a comprehensive roadmap for its determination and analysis, including a detailed, field-proven protocol for single-crystal X-ray diffraction. Furthermore, by examining the crystal structure of the closely related compound, 4-iodopyridine, we offer expert insights into the anticipated molecular geometry and intermolecular interactions that are likely to govern the solid-state architecture of the title compound.

Introduction: The Significance of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine in Chemical Synthesis

Halogenated pyridines are a privileged class of compounds in the development of pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The title compound, 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, with its distinct substitution pattern, offers multiple reactive sites for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[1] Its potential applications span from the development of novel insecticides to the creation of targeted therapeutics in oncology.[1][2]

A definitive understanding of the solid-state structure of this compound through single-crystal X-ray diffraction would provide invaluable information on:

-

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

-

Intermolecular Interactions: The nature and geometry of non-covalent interactions such as halogen bonding, hydrogen bonding, and π-π stacking, which dictate the crystal packing.

-

Solid-State Properties: Insights into physical properties like melting point, solubility, and stability.

This guide is designed to empower researchers to bridge the current knowledge gap by providing the necessary theoretical framework and practical protocols to determine and analyze the crystal structure of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine.

A Roadmap to Elucidation: Determining the Crystal Structure

The unambiguous determination of a molecule's three-dimensional arrangement in the solid state is achieved through single-crystal X-ray diffraction (SC-XRD).[3][4] This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystalline lattice.[4] The resulting diffraction pattern can be mathematically deconvoluted to generate a three-dimensional model of the atomic arrangement.[3]

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a small molecule like 2-chloro-4-iodo-6-(trifluoromethyl)pyridine can be broken down into a series of logical steps, as illustrated in the workflow diagram below.

Sources

Technical Guide on the Solubility of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

A Senior Application Scientist's Approach to Characterization

Introduction and Theoretical Context

2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine is a halogenated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and utility as building blocks in organic synthesis.[1][2] The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, reaction kinetics, and formulation development.

The structure of this compound—featuring a pyridine ring, a trifluoromethoxy group, and both chloro and iodo substituents—suggests a molecule with significant molecular weight and a complex electronic profile. The pyridine nitrogen offers a site for hydrogen bonding, while the extensive halogenation and the trifluoromethoxy group contribute to its lipophilicity.[3] Based on the general principle of "like dissolves like," one can hypothesize that this compound will exhibit limited solubility in aqueous media and greater solubility in organic solvents.[4]

Physicochemical Properties (Predicted)

While experimental data is scarce, computational models provide valuable estimations for guiding experimental design. The following table summarizes key predicted properties for this compound.

| Property | Predicted Value | Source | Implication for Solubility |

| Molecular Formula | C6H2ClF3IN | [5][6] | High molecular weight (307.44 g/mol ) often correlates with lower solubility. |

| Melting Point | 94-95°C | [5] | A relatively high melting point for a molecule of its size suggests a stable crystal lattice, which can negatively impact solubility as more energy is required to break the lattice. |

| Boiling Point | 230.5 ± 35.0 °C at 760 mmHg | [5] | Indicates low volatility. |

| Density | 2.0 ± 0.1 g/cm3 | [5] | A high-density solid. |

Note: These values are computationally predicted or sourced from chemical supplier databases and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

The following section provides a detailed, field-proven methodology for determining the equilibrium solubility of this compound in various solvents. The shake-flask method, coupled with HPLC quantification, is the gold standard for its accuracy and reproducibility.

Principle of the Method

The equilibrium or thermodynamic solubility is determined by creating a saturated solution of the compound in a given solvent. This is achieved by adding an excess of the solid compound to the solvent and allowing the system to reach equilibrium through agitation. After equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

Compound: this compound (solid)

-

Solvents: A range of analytical grade solvents should be tested to build a comprehensive profile. A suggested list includes:

-

Aqueous: Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4

-

Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

-

Polar Protic: Ethanol, Methanol, Isopropanol

-

Non-Polar: Hexane, Toluene, Dichloromethane (DCM)

-

-

Equipment:

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Autosampler vials, glass test tubes, or scintillation vials

-

Experimental Workflow Diagram

Caption: Workflow for experimental solubility determination.

Step-by-Step Protocol

-

Preparation of Stock Solutions for Calibration Curve:

-

Accurately prepare a high-concentration stock solution (e.g., 1 mg/mL) of this compound in a solvent in which it is freely soluble (e.g., Acetonitrile or DMSO).

-

Perform serial dilutions from this stock solution to create a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

Analyze these standards by HPLC-UV to generate a calibration curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.99.

-

-

Sample Preparation for Solubility Testing:

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A 24 to 48-hour period is typical. A preliminary time-course experiment can be run to confirm the time to equilibrium.

-

-

Sample Processing and Analysis:

-

After equilibration, remove the vials and let them stand to allow the solid to settle.

-

Centrifuge the vials (e.g., 10,000 rpm for 10 minutes) to firmly pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any remaining microscopic particles.

-

Dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of your calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or µg/mL.

-

Data Reporting

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Classification | Temperature (°C) | Experimental Solubility (mg/mL) |

| Deionized Water | Aqueous | 25 | [Enter experimental value] |

| PBS (pH 7.4) | Aqueous Buffer | 25 | [Enter experimental value] |

| Acetonitrile | Polar Aprotic | 25 | [Enter experimental value] |

| DMSO | Polar Aprotic | 25 | [Enter experimental value] |

| Ethanol | Polar Protic | 25 | [Enter experimental value] |

| Dichloromethane | Non-Polar | 25 | [Enter experimental value] |

| Hexane | Non-Polar | 25 | [Enter experimental value] |

Safety and Handling

As with any halogenated organic compound, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) for this exact molecule may not be widely available, data from similar compounds should be used as a guide.[9][10][11]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national environmental regulations.

Conclusion

Determining the solubility of this compound requires a systematic and rigorous experimental approach. By following the detailed protocol outlined in this guide, researchers can confidently generate an accurate and comprehensive solubility profile. This foundational data is indispensable for advancing the compound's development, whether for use in synthetic reactions, formulation studies, or as a candidate in drug discovery pipelines.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Chemsrc. (2025, August 28). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine.

- ChemicalBook. (2025, July 24). 2-CHLORO-4-IODO-6-(TRIFLUOROMETHYL)PYRIDINE.

- Biosynth. (n.d.). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine.

- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine 97.

- FUJIFILM Wako Chemicals. (n.d.). SAFETY DATA SHEET.

- Synblock. (n.d.). 2-chloro-4-iodo-5-(trifluoromethyl)pyridine.

- Solubility of Things. (n.d.). Pyridine.

- Echemi. (n.d.). 2-Chloro-6-methoxy-4-trifluoromethyl-pyridine Safety Data Sheets.

- Sigma-Aldrich. (n.d.). 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine.

- BLDpharm. (n.d.). 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine.

- ChemicalBook. (2025, November 29). 2-Chloro-4-(trifluoromethyl)pyridine - Safety Data Sheet.

- chemeurope.com. (n.d.). Pyridine.

- PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.

- ChemRxiv. (2022, July 6). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.

Sources

- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. youtube.com [youtube.com]

- 5. CAS#:205444-22-0 | 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | Chemsrc [chemsrc.com]

- 6. 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | 205444-22-0 | FC87888 [biosynth.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. fishersci.com [fishersci.com]

- 10. 2-氯-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. echemi.com [echemi.com]

A Comprehensive Guide to the Spectroscopic Characterization of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

Abstract

2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine is a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As a versatile building block, its precise structural confirmation is paramount for ensuring the integrity of subsequent synthetic steps and the validity of research outcomes. This technical guide provides an in-depth analysis of the expected spectroscopic signature of this compound. While publicly available, fully elucidated spectra for this specific molecule are limited, this document synthesizes data from structurally analogous compounds and first-principle chemical concepts to present a robust, predictive guide. We will explore the theoretical underpinnings and practical considerations for acquiring and interpreting data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this molecule's analytical profile.

Molecular Structure and Physicochemical Properties

The unique substitution pattern of this compound dictates its reactivity and its spectroscopic characteristics. The presence of a chloro group at the 2-position, an iodo group at the 4-position, and a trifluoromethoxy group at the 6-position creates a distinct electronic environment around the pyridine ring.

| Property | Value | Source |

| Chemical Formula | C₆H₂ClF₃IN | [1] |

| Molecular Weight | 323.44 g/mol | N/A |

| CAS Number | 1221171-96-5 | [2] |

| Canonical SMILES | C1=C(C=C(N=C1C(F)(F)F)Cl)I | [1] |

| Physical Form | Solid (Predicted) | |

| Melting Point | 94-95°C (for trifluoromethyl analog) | |

| Boiling Point | 230.5°C at 760 mmHg (for trifluoromethyl analog) | [3] |

Note: Some physical properties are referenced from the closely related trifluoromethyl analog due to a lack of specific data for the trifluoromethoxy compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential for unambiguous characterization.

Experimental Protocol: NMR Analysis

A standardized protocol ensures reproducibility and data quality.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. For compounds with lower solubility, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spectra.

-

Data Acquisition:

-

¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire 1024-2048 scans using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) may be needed for quaternary carbons.

-

¹⁹F NMR: Acquire 64-128 scans. ¹⁹F NMR is a highly sensitive technique and requires fewer scans than ¹³C NMR.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectrum

The pyridine ring contains two protons. Their chemical environment is heavily influenced by the electronegative nitrogen atom and the three electron-withdrawing substituents (Cl, I, OCF₃). This leads to a significant downfield shift.

| Predicted Proton Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-3 | 7.8 - 8.2 | Singlet (s) or Doublet (d) | 1H | Deshielded by adjacent electron-withdrawing Cl and N. May exhibit a small ⁴J coupling to H-5. |

| H-5 | 8.0 - 8.4 | Singlet (s) or Doublet (d) | 1H | Deshielded by adjacent Iodo group and N. A similar compound, 2-chloro-4-iodo-6-(trifluoromethyl)pyridine, shows signals at 8.34 and 8.39 ppm.[4] |

Predicted ¹³C NMR Spectrum

Six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the six carbon atoms of the pyridine ring. The chemical shifts are dictated by the attached substituents.

| Predicted Carbon Signal | Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Rationale |

| C-2 (C-Cl) | 150 - 155 | Singlet (s) | Attached to electronegative Cl and N. |

| C-3 | 125 - 130 | Singlet (s) | Standard aromatic C-H. |

| C-4 (C-I) | 95 - 105 | Singlet (s) | The "heavy atom effect" of iodine typically shields the attached carbon, shifting it significantly upfield. |

| C-5 | 135 - 140 | Singlet (s) | Standard aromatic C-H, deshielded by proximity to iodine. |

| C-6 (C-OCF₃) | 158 - 165 | Quartet (q) | Attached to the highly electronegative OCF₃ group and N. The signal will be split into a quartet by coupling to the three fluorine atoms (¹JCF). |

| -OCF₃ | 118 - 122 | Quartet (q) | The trifluoromethoxy carbon itself, exhibiting a large ¹JCF coupling constant (~275 Hz).[5] |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a crucial technique for confirming the presence and electronic environment of the trifluoromethoxy group.

| Predicted Fluorine Signal | Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -OCF₃ | -58 to -65 | Singlet (s) | A single signal is expected as all three fluorine atoms are chemically equivalent. The chemical shift is characteristic of a trifluoromethoxy group attached to an aromatic ring. For comparison, the CF₃ group in 2-chloro-4-(trifluoromethyl)pyridine appears at -62.4 ppm.[5] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the confirmation of molecular weight and elemental composition.

Experimental Protocol: LC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a liquid chromatograph coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization: Electrospray ionization (ESI) is the preferred method for this type of molecule, typically run in positive ion mode ([M+H]⁺).

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical value. Analyze the isotopic pattern to confirm the presence of chlorine.

High-Resolution Mass and Predicted Adducts

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental formula by measuring the exact mass to several decimal places.

| Ion Species | Calculated Monoisotopic Mass (Da) |

| [M]⁺ (C₆H₂³⁵Cl¹⁹F₃¹²⁷IN)⁺ | 322.8818 |

| [M+H]⁺ | 323.8896 |

| [M+Na]⁺ | 345.8716 |

Calculated based on monoisotopic masses.

Isotopic Pattern Analysis

The presence of chlorine creates a highly characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This results in a molecular ion cluster where the M+2 peak is approximately one-third the intensity of the M peak.

Sources

- 1. 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | 205444-22-0 | FC87888 [biosynth.com]

- 2. This compound,1221171-96-5-Amadis Chemical [amadischem.com]

- 3. CAS#:205444-22-0 | 2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | Chemsrc [chemsrc.com]

- 4. 2-CHLORO-4-IODO-6-(TRIFLUOROMETHYL)PYRIDINE | 205444-22-0 [chemicalbook.com]

- 5. rsc.org [rsc.org]

An In-depth Technical Guide to 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine is a halogenated pyridine derivative of significant interest in synthetic and medicinal chemistry. Its trifunctional nature, featuring chloro, iodo, and trifluoromethoxy substituents on a pyridine scaffold, makes it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for selective and sequential chemical transformations, providing a pathway to novel compounds with potential applications in drug discovery and agrochemical research. The trifluoromethoxy group, in particular, is a bioisostere for other functional groups and can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, making it a desirable feature in the design of new therapeutic agents.[1][2] This guide provides a comprehensive overview of the known physical and chemical properties, synthesis, and safety considerations for this compound.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1221171-96-5 | , |

| Molecular Formula | C₆H₂ClF₃INO | |

| Molecular Weight | 323.44 g/mol | |

| Appearance | Colorless to light yellow solid | ChemicalBook |

| Storage Temperature | 2–8 °C, under inert gas (nitrogen or Argon) | ChemicalBook |

| Boiling Point | 104-107 °C at 16 mbar (during vacuum distillation) | ChemicalBook |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Spectral Data:

Some nuclear magnetic resonance (NMR) data for the compound has been reported as follows:

-

¹H NMR (300 MHz, CDCl₃): δ 7.66 (d, J=1.0 Hz, 1H), 7.34 (d, J=1.0 Hz, 1H)

-

¹⁹F NMR (282 MHz, CDCl₃): δ -57.1

-

¹³C NMR (75 MHz, CDCl₃): δ 155.1

Synthesis

A general procedure for the synthesis of this compound has been documented, starting from 6-chloro-3-iodo-2-(trifluoromethoxy)pyridine. The process involves a lithium-halogen exchange followed by quenching with an iodine source.

Experimental Protocol

Starting Material: 6-chloro-3-iodo-2-(trifluoromethoxy)pyridine (CAS 1221171-95-4)

Reagents:

-

Diisopropylamine

-

n-Butyllithium (1.56 M in hexane)

-

Tetrahydrofuran (THF)

-

Iodine (I₂)

-

2N Hydrochloric acid

-

Saturated aqueous sodium bicarbonate

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of diisopropylamine (1.1 equivalents) in THF, slowly add n-butyllithium (1.1 equivalents) dropwise at 0 °C to generate lithium diisopropylamide (LDA).

-

Cool the reaction mixture to -78 °C.

-

Slowly add a solution of 2-chloro-5-iodo-6-trifluoromethoxypyridine (1 equivalent) in THF dropwise to the LDA solution.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by the addition of a 2N hydrochloric acid solution.

-

Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation (boiling point 104-107 °C at 16 mbar) to yield 2-chloro-4-iodo-6-trifluoromethoxypyridine as a colorless oil.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.[3]

Hazard Identification:

Precautionary Measures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Wash skin thoroughly after handling.[3]

-

Use only outdoors or in a well-ventilated area.[3]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[3]

First Aid:

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

Stability and Reactivity:

-

The compound is stable under recommended storage temperatures and pressures.[3]

-

It is incompatible with strong oxidizing agents.[3]

-

Hazardous decomposition products include carbon oxides, hydrogen chloride, hydrogen fluoride, hydrogen iodide, and nitrogen oxides.[3]

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural features suggest its utility as a versatile intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical applications.[4][5][6]

The pyridine ring is a common scaffold in many approved drugs. The trifluoromethoxy group is known to improve metabolic stability and membrane permeability of drug candidates.[1][2] The chloro and iodo substituents provide two distinct reaction sites for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the modular construction of diverse molecular libraries for high-throughput screening and lead optimization in drug discovery programs. The differential reactivity of the C-I versus C-Cl bond can be exploited for selective, stepwise elaboration of the pyridine core.

The broader class of trifluoromethylpyridines, to which this compound is related, has been instrumental in the development of a range of bioactive molecules, including antivirals and antitumor agents.[5][6] Given these precedents, this compound represents a valuable building block for researchers aiming to synthesize novel, highly functionalized pyridine derivatives with potential biological activity.

References

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

-

Watson International. (n.d.). This compound CAS 1221171-96-5. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aksci.com [aksci.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

The Strategic Utility of 2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine in Modern Drug Discovery

A Technical Guide for Researchers and Medicinal Chemists

Introduction: A Privileged Scaffold for Complex Synthesis

In the landscape of contemporary drug discovery, the strategic design of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, substituted pyridines hold a privileged position due to their prevalence in numerous FDA-approved drugs and biologically active compounds. "2-Chloro-4-iodo-6-(trifluoromethoxy)pyridine" (CAS No. 1221171-96-5) has emerged as a highly valuable, albeit under-documented, trifunctional building block. Its unique arrangement of three distinct functional handles—a reactive iodine, a less reactive chlorine, and a bioisosterically significant trifluoromethoxy group—offers a powerful platform for the sequential and regioselective synthesis of complex, multi-substituted pyridine derivatives.

This technical guide provides a comprehensive overview of the chemical properties, predicted reactivity, and strategic applications of this compound. By drawing upon established principles of organic chemistry and leveraging data from analogous structures, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this potent synthetic intermediate.

Physicochemical Properties and Structural Attributes

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application in synthesis. The key physicochemical characteristics of this compound are summarized below.

| Property | Value |

| CAS Number | 1221171-96-5 |

| Molecular Formula | C₆H₂ClF₃INO |

| Molecular Weight | 323.44 g/mol |

| Canonical SMILES | C1=C(C=C(N=C1OC(F)(F)F)Cl)I |

| InChI Key | GBLAONUGHUCGKN-UHFFFAOYSA-N |

The trifluoromethoxy (-OCF3) group is a critical feature of this molecule. It is a highly electronegative and metabolically stable moiety that can significantly enhance the lipophilicity of a parent molecule, thereby improving its membrane permeability and bioavailability.[1][2] The -OCF3 group is often employed as a bioisostere for other functional groups, such as a methoxy or a trifluoromethyl group, to fine-tune a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4]

Synthetic Pathways: Accessing the Trifluoromethoxypyridine Core

A plausible synthetic approach is outlined below:

-

Chlorothionoformate Formation: Reaction of a substituted 2-chloro-4-iodo-6-hydroxypyridine with thiophosgene in the presence of a base to yield a chlorothionoformiate intermediate.

-

Chlorination: Treatment of the chlorothionoformiate with elemental chlorine to produce a trichloromethoxy pyridine.

-

Fluorination: The final and crucial step is the conversion of the trichloromethoxy group to a trifluoromethoxy group using a fluorinating agent, such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅).[5][6]

This sequence highlights a robust method for introducing the trifluoromethoxy group onto a pre-functionalized pyridine ring.

Caption: A generalized synthetic route to trifluoromethoxylated pyridines.

Predicted Reactivity and Strategic Application in Cross-Coupling Reactions

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond. This reactivity difference is the cornerstone of its application in sequential, regioselective cross-coupling reactions.[7]

Selective Functionalization at the C4-Position: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. For this compound, this reaction is predicted to occur with high selectivity at the C4-iodo position under relatively mild conditions, leaving the C2-chloro position intact for subsequent transformations.[7][8]

General Protocol for Selective Suzuki-Miyaura Coupling:

-

Reagents and Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq.).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DME) and an aqueous solution of the base.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Caption: Sequential functionalization strategy for the title compound.

Functionalization at the C2-Position: Buchwald-Hartwig Amination